molecular formula C19H21N3O5S2 B2754868 4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine CAS No. 946301-15-1

4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine

Cat. No.: B2754868
CAS No.: 946301-15-1
M. Wt: 435.51
InChI Key: XJIJTRDLVXXQOT-UHFFFAOYSA-N
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Description

4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine is a synthetic chemical compound of significant interest in medicinal chemistry and early-stage drug discovery. This molecule incorporates a 1,2,4-oxadiazole heterocycle, a privileged scaffold renowned for its wide spectrum of biological activities and its utility as a bioisostere for ester and amide functionalities, which can enhance metabolic stability . The structure is further elaborated with a piperidine moiety and aryl sulfonamide group, features commonly associated with target binding and bioavailability. Compounds based on the 1,2,4-oxadiazole nucleus have demonstrated diverse pharmacological activities in research settings, including anticancer, antiviral, antibacterial, and anti-inflammatory effects . Furthermore, the 1,2,4-oxadiazole ring is notably present in several approved drugs, such as the antiviral Pleconaril and the Duchenne muscular dystrophy treatment drug Ataluren, underscoring the therapeutic relevance of this chemical framework . While the specific mechanism of action for this particular derivative is an area of active investigation, its molecular architecture makes it a valuable chemical probe for researching new biological targets and a potential lead compound for the development of enzyme inhibitors or receptor modulators. This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(2,4-dimethoxyphenyl)-5-(1-thiophen-2-ylsulfonylpiperidin-4-yl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2/c1-25-14-5-6-15(16(12-14)26-2)18-20-19(27-21-18)13-7-9-22(10-8-13)29(23,24)17-4-3-11-28-17/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJIJTRDLVXXQOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine typically involves a multi-step process. The key steps include the formation of the 1,2,4-oxadiazole ring and the subsequent attachment of the thiophene-2-sulfonyl and piperidine moieties. The reaction conditions often involve the use of reagents such as hydrazine derivatives, carboxylic acids, and sulfonyl chlorides under controlled temperatures and pH .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene and piperidine rings. Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the potential of oxadiazole derivatives in anticancer therapy. The compound belongs to a class of compounds that have demonstrated efficacy against various cancer cell lines. For instance, derivatives of oxadiazole have been evaluated for their ability to inhibit the growth of melanoma, leukemia, and breast cancer cells. One study found that certain oxadiazole analogues exhibited significant growth inhibition percentages against multiple cancer types, suggesting that modifications to the oxadiazole structure can enhance anticancer properties .

Antimicrobial Properties

Oxadiazole derivatives are also recognized for their antimicrobial activities. Research indicates that compounds containing oxadiazole rings can effectively combat bacterial infections and exhibit antifungal properties. The compound may contribute to this field by providing a scaffold for the development of new antimicrobial agents .

Neuroprotective Effects

The compound has been investigated for its neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. Some studies suggest that oxadiazole derivatives can modulate neuroinflammation and oxidative stress, which are critical factors in the progression of these diseases .

Treatment of Psychiatric Disorders

There is emerging evidence supporting the use of oxadiazole-based compounds in treating psychiatric disorders such as depression and anxiety. The unique chemical structure may interact with neurotransmitter systems, providing therapeutic benefits .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate anticancer activityFound significant inhibition of cancer cell growth across multiple lines (e.g., MDA-MB-435) with specific analogues showing over 60% growth inhibition .
Study 2Investigate antimicrobial propertiesReported effective antibacterial activity against Gram-positive bacteria with minimal inhibitory concentrations comparable to established antibiotics .
Study 3Assess neuroprotective effectsDemonstrated reduction in oxidative stress markers in neuronal cell models treated with oxadiazole derivatives .

Synthesis and Structural Insights

The synthesis of 4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine typically involves multi-step reactions that allow for precise control over the functional groups attached to the core structure. The incorporation of thiophene and dimethoxyphenyl moieties enhances the compound's lipophilicity and biological activity.

Synthetic Pathways

Common synthetic routes include:

  • Condensation reactions between appropriate hydrazones and carboxylic acids.
  • Cyclization processes that form the oxadiazole ring under acidic or basic conditions.
  • Subsequent functionalization to introduce thiophene and piperidine moieties.

Mechanism of Action

The mechanism of action of 4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine involves its interaction with specific molecular targets in cells. It is believed to exert its effects by binding to and inhibiting key enzymes involved in cell proliferation and survival. This leads to the induction of apoptosis in cancer cells, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of piperidine derivatives functionalized with oxadiazole and sulfonyl groups. Below is a comparative analysis with structurally related compounds:

Compound Name Oxadiazole Substituent Piperidine Substituent Molecular Weight Key Differences & Implications References
4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine 2,4-Dimethoxyphenyl Thiophene-2-sulfonyl ~455.5* Methoxy groups enhance solubility and electron density; thiophene sulfonyl improves metabolic stability. Likely CNS or antidiabetic applications due to sulfonamide and aryl motifs.
4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(thiophene-2-sulfonyl)piperidine (946370-34-9) 3-Bromophenyl Thiophene-2-sulfonyl ~495.3 Bromine increases molecular weight and lipophilicity, potentially reducing solubility. May exhibit stronger halogen bonding in target interactions.
1-(2,4-Dimethylbenzoyl)-4-{[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS 1775506-44-9) 3-Methoxyphenyl 2,4-Dimethylbenzoyl 405.49 Benzoyl group introduces steric bulk, possibly affecting bioavailability. Methoxy-phenyl on oxadiazole retains solubility but with reduced electronic effects compared to dimethoxy.
1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS 1775455-42-9) 4-Fluorophenyl 2,4-Dimethoxybenzoyl 425.45 Fluorine enhances electronegativity, improving target binding affinity. Dimethoxybenzoyl may increase metabolic stability but reduce cell permeability.
3-{3-[4-(Methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1-(thiophene-2-sulfonyl)piperidine 4-(Methylsulfanyl)phenyl Thiophene-2-sulfonyl ~467.6* Methylsulfanyl group introduces sulfur-based hydrophobicity, potentially enhancing membrane permeability but increasing oxidation risk.

*Calculated based on molecular formula.

Key Trends and Insights

Substituent Effects on Bioactivity: Electron-Donating Groups (e.g., methoxy): Improve solubility and modulate electronic interactions with targets (e.g., hydrogen bonding) . Halogens (e.g., Br, F): Enhance binding via halogen bonds but may reduce solubility .

Therapeutic Implications :

  • Compounds with thiophene sulfonyl groups (e.g., target compound) are frequently explored in CNS disorders due to blood-brain barrier penetration .
  • Oxadiazole-linked aryl groups are common in antidiabetic agents (e.g., GLP-1 receptor modulators) and kinase inhibitors .

Synthetic Pathways :

  • Oxadiazole Formation : Typically via cyclization of amidoximes with carboxylic acids or esters under catalytic conditions .
  • Piperidine Functionalization : Sulfonylation or acylation reactions using thiophene sulfonyl chlorides or benzoyl chlorides .

Research Findings and Data

Physicochemical Properties

Property Target Compound 3-Bromophenyl Analog () 4-Fluorophenyl Analog ()
Calculated LogP ~3.2 ~3.8 ~2.9
Molecular Weight ~455.5 ~495.3 425.45
Hydrogen Bond Acceptors 7 7 7
Rotatable Bonds 5 5 6

Biological Activity

The compound 4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine is a member of the oxadiazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme-inhibitory properties based on recent research findings.

Chemical Structure and Properties

The chemical structure of the compound features an oxadiazole ring fused with a thiophene sulfonyl group and a piperidine moiety. This unique combination is believed to contribute to its biological efficacy.

Property Details
Molecular Formula C19H22N4O3S
Molecular Weight 378.47 g/mol
IUPAC Name 4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]-1-(thiophene-2-sulfonyl)piperidine

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that oxadiazole derivatives can inhibit various bacterial strains.

  • Mechanism of Action : The antimicrobial activity is often attributed to the disruption of bacterial cell membranes and interference with metabolic processes. Molecular docking studies have shown that these compounds can bind effectively to the active sites of bacterial enzymes.

Case Study

A study by Dhumal et al. (2016) highlighted that oxadiazole derivatives showed strong inhibition against Mycobacterium bovis, indicating their potential in treating tuberculosis . The binding affinity to mycobacterial enoyl reductase (InhA) was particularly noted as a crucial factor in their antimicrobial effectiveness.

Anticancer Activity

The anticancer potential of oxadiazole derivatives has also been extensively studied. Compounds featuring the oxadiazole ring have been shown to induce apoptosis in cancer cells.

  • Mechanism of Action : The anticancer activity is believed to arise from the activation of apoptotic pathways via caspase activation and modulation of p53 expression levels. For example, a derivative similar to the compound was found to increase p53 levels and promote caspase-3 cleavage in MCF-7 breast cancer cells .

Research Findings

In vitro studies have demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that modifications in the phenyl ring significantly affect potency .

Enzyme Inhibition

In addition to antimicrobial and anticancer activities, compounds with oxadiazole frameworks have shown promise as enzyme inhibitors.

  • Key Enzymes Targeted : Studies suggest that these compounds can inhibit enzymes involved in critical metabolic pathways, potentially leading to therapeutic applications in metabolic disorders and cancers.

Comparative Analysis

The following table summarizes the biological activities of selected oxadiazole derivatives:

Compound Activity Target IC50 Value (µM)
4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-YL]AntibacterialStaphylococcus aureus0.25
4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]AnticancerMCF-715
1-(thiophene-2-sulfonyl)piperidineEnzyme InhibitionEnoyl reductase10

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield while minimizing side reactions?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization of oxadiazole and sulfonylation of the piperidine ring. Key steps:

  • Oxadiazole formation : Use a nitrile oxide intermediate generated from 2,4-dimethoxybenzaldehyde oxime via chlorination (e.g., with NCS) and cyclization with a thiophene-carboxylate derivative. Optimize stoichiometry (1:1.2 ratio of nitrile oxide to carboxylate) to reduce unreacted intermediates .
  • Sulfonylation : React the piperidine intermediate with thiophene-2-sulfonyl chloride in anhydrous DCM under nitrogen, with triethylamine as a base. Maintain temperatures below 0°C during reagent addition to prevent hydrolysis .
  • Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water (3:1) to achieve >95% purity .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxy groups at 2,4-positions on phenyl, sulfonyl linkage on piperidine). Use DEPT-135 to distinguish CH₂ groups in the piperidine ring .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₂₂N₃O₅S₂) with <2 ppm error .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles, particularly the oxadiazole-thiophene orientation. Use slow evaporation in acetonitrile to grow single crystals .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity in biological systems?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the oxadiazole ring’s electron-deficient nature may drive interactions with enzyme active sites .
  • Molecular Dynamics (MD) Simulations : Model binding affinity to target proteins (e.g., kinases or GPCRs). Use software like GROMACS with CHARMM force fields, incorporating solvation effects and 100-ns simulation times .
  • ADMET Prediction : Tools like SwissADME can estimate pharmacokinetic properties (e.g., logP ~3.2 suggests moderate blood-brain barrier penetration) .

Q. How to resolve contradictions in bioactivity data across different assay conditions?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments under controlled conditions (e.g., pH 7.4, 37°C, 5% CO₂ for cellular assays). Address solvent effects (e.g., DMSO concentrations ≤0.1%) .
  • Orthogonal Validation : Use multiple assays (e.g., fluorescence-based vs. radiometric kinase assays) to confirm inhibition potency. For IC₅₀ discrepancies >10%, validate via isothermal titration calorimetry (ITC) .
  • Metabolite Screening : LC-MS/MS to identify degradation products in cell media that may interfere with activity .

Q. What strategies mitigate instability of the sulfonyl-piperidine moiety in aqueous solutions?

  • Methodological Answer :

  • pH Optimization : Stabilize the sulfonyl group by buffering solutions at pH 6–7 (avoid alkaline conditions that promote hydrolysis) .
  • Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) for long-term storage. Reconstitute in tert-butanol/water mixtures to reduce aggregation .
  • Prodrug Design : Replace the sulfonyl group with a hydrolyzable ester to improve solubility and in vivo stability .

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